REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:8][c:9]1[cH:10][c:11]([C:15](=[O:16])[O:17][CH3:18])[cH:12][n:13][cH:14]1)([CH3:5])([CH3:6])[CH3:7].[C:26](=[O:27])([O-:28])[O-:29].[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[CH3:32][OH:33].[ClH:19].[K+:30].[K+:31].[OH2:34]>>[NH2:8][c:9]1[cH:10][c:11]([C:15](=[O:16])[O:17][CH3:18])[cH:12][n:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cncc(NC(=O)OC(C)(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
|
Smiles
|
COC(=O)c1cncc(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |